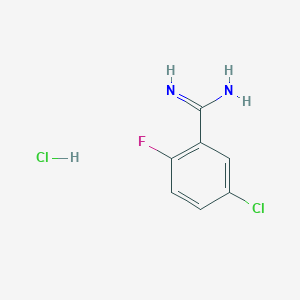

![molecular formula C11H12ClF2NO B1487620 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide CAS No. 1184623-15-1](/img/structure/B1487620.png)

2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide

Descripción general

Descripción

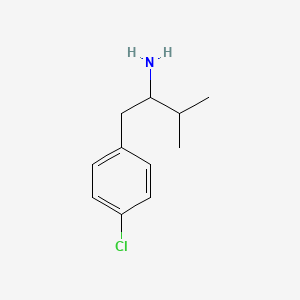

“2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide” is a chemical compound with the CAS Number: 1184623-15-1 . It has a molecular weight of 247.67 . The compound is stored at room temperature and is in liquid form .

Synthesis Analysis

The compound is an intermediate for the drug ticagrelor and is manufactured via chemical approaches . A ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .Molecular Structure Analysis

The InChI code for the compound is 1S/C11H12ClF2NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 .Chemical Reactions Analysis

The compound is involved in the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol . The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% .Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.67 . It is stored at room temperature and is in liquid form .Aplicaciones Científicas De Investigación

Biotechnology and Pharmaceuticals

Application

“2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide” is an intermediate for the drug ticagrelor . Ticagrelor (Brilinta, AstraZeneca) is the first reversible P2Y12 receptor antagonist granted marketing authorization by the European Commission in 2010 and approved by FDA in 2011 for the prevention of atherothrombotic events in adult patients with acute coronary syndromes .

Method of Application

To develop a biocatalytic solution to (S)-CFPL, an inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .

Results or Outcomes

The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% . The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .

Biocatalytic Production of Enantiopure Vic-Halohydrins

Application

Enantiopure vicinal halohydrins (vic-halohydrins) are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals . “2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide” can be used in the biocatalytic production of these vic-halohydrins .

Method of Application

.

Results or Outcomes

The process is green and environmentally sound with high productivity of biocatalysis and a space–time yield of 145.8 mmol/L/h . It has an opportunity to be very useful in industrial applications .

Asymmetric Reduction of Ketone Precursor

Application

“2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide” can be used in the asymmetric reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) . This is an important step in the synthesis of many pharmaceuticals .

Method of Application

The reduction of CFPO is catalyzed by the ketoreductases (KREDs), which have made substantial contributions to industrial manufacturing of chiral pharmaceutical intermediates . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF2NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDENIFWNVVXNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)